

RMC-4550: A Preclinical In-Depth Technical Guide

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Compound of Interest

Compound Name: RMC-4550

Cat. No.: B610504

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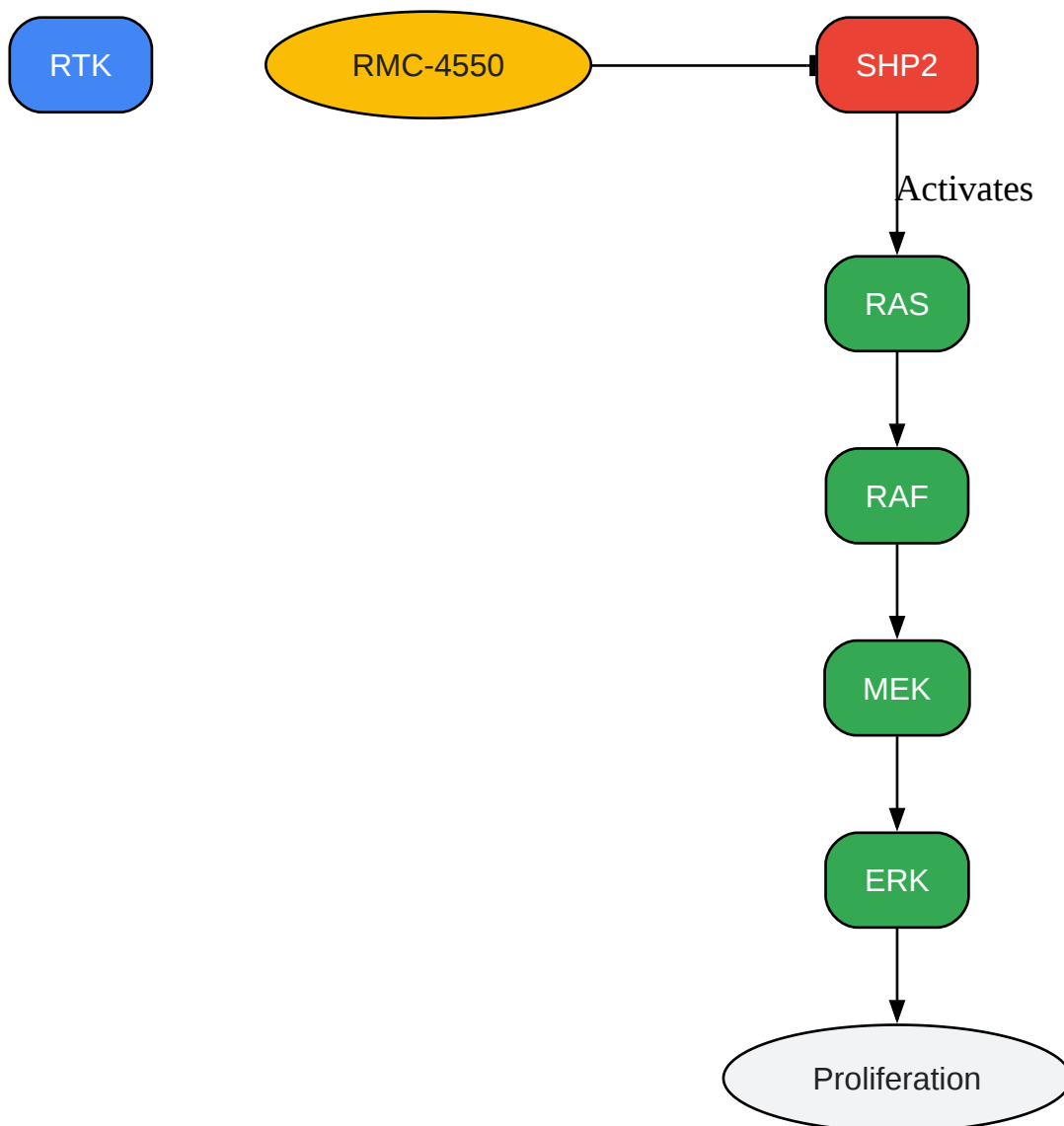
For Researchers, Scientists, and Drug Development Professionals

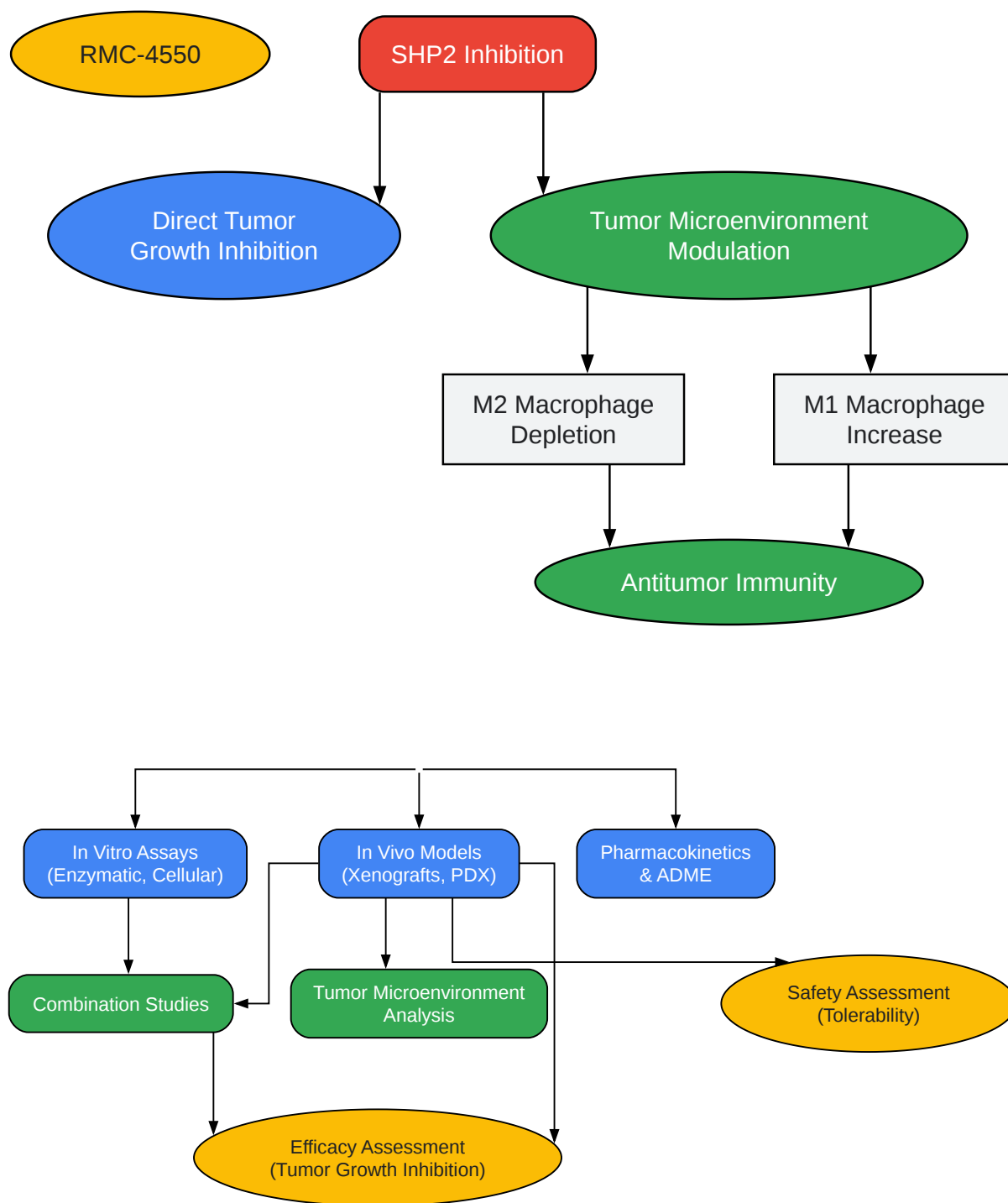
Introduction

RMC-4550 is a potent and selective, allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways.[1][2][3][4] As a key downstream effector of multiple receptor tyrosine kinases (RTKs), SHP2 is a convergent node in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[1][5] Dysregulation of the SHP2-mediated RAS-MAPK pathway is a common driver in a variety of human cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive summary of the preclinical data for **RMC-4550**, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

RMC-4550 functions as an allosteric inhibitor, binding to a tunnel-like pocket in SHP2 and stabilizing it in an auto-inhibited conformation.[3] This prevents the interaction of SHP2 with its upstream activators and downstream substrates, effectively blocking signal transduction.[1] A primary consequence of SHP2 inhibition by **RMC-4550** is the suppression of the RAS-MAPK pathway, leading to reduced phosphorylation of ERK (extracellular signal-regulated kinase).[5][6] This disruption of oncogenic signaling has been shown to inhibit cancer cell proliferation and survival in various preclinical models.[1][2]





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